Imidazo[1,2-a]quinoxaline-1-carboxylicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]quinoxaline-1-carboxylicacid typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of related compounds suggests that similar methodologies could be adapted for large-scale production. The use of readily available and inexpensive reagents, along with efficient catalytic systems, would be crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]quinoxaline-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The presence of a methylsulfanyl group in position 4 makes it easy to oxidize to the corresponding sulfone.
Substitution: The sulfones can be transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine(III) dicyclohexanecarboxylate for cyclization and various bases for nucleophilic substitution .
Major Products
The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]quinoxaline, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Scientific Research Applications
Imidazo[1,2-a]quinoxaline-1-carboxylicacid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]quinoxaline-1-carboxylicacid involves disrupting hyphal differentiation, spore germination, and germ tube growth in fungi . In cancer cells, it acts by inhibiting various kinases and receptors, including adenosine and benzodiazepine receptors, as well as phosphodiesterases .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinoxaline: Shares a similar structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,2-a]pyrazine: Another related compound with similar biological activities.
Pyrazolo[1,5-a]quinoxaline: Known for its kinase inhibitory activity.
Uniqueness
Imidazo[1,2-a]quinoxaline-1-carboxylicacid is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for further functionalization and application .
Properties
Molecular Formula |
C11H7N3O2 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
imidazo[1,2-a]quinoxaline-1-carboxylic acid |
InChI |
InChI=1S/C11H7N3O2/c15-11(16)9-5-13-10-6-12-7-3-1-2-4-8(7)14(9)10/h1-6H,(H,15,16) |
InChI Key |
ZWOMZRLGHQQFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NC=C(N23)C(=O)O |
Origin of Product |
United States |
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